2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

LogP Physicochemical Properties Drug-likeness

Unlike unsubstituted 6-methylisocytosine, the 5-(2-hydroxyethyl) side chain provides a primary alcohol handle enabling orthogonal derivatization (oxidation, esterification, nucleophilic displacement) and is essential for generating the versatile 4-chloro-5-(2-chloroethyl)-6-methylpyrimidin-2-ylamine intermediate. Its distinct polarity (LogP -0.62, PSA 92.26 Ų) allows use as a HILIC system suitability standard. Guaranteed ≥95% purity for reliable SAR studies and kinase inhibitor scaffold development.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 6940-45-0
Cat. No. B1384118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
CAS6940-45-0
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N)CCO
InChIInChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12)
InChIKeyOJXFZYFYTJJGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS 6940-45-0): Procurement-Relevant Identity and Baseline Specifications


2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS 6940-45-0), molecular formula C7H11N3O2 and molecular weight 169.18 g/mol, is a 5-substituted pyrimidinone derivative featuring a primary 2-amino group, a 5-(2-hydroxyethyl) side chain, and a 6-methyl substituent [1]. This compound is cataloged under EC Number 814-705-3 and is commercially available primarily as a research-grade chemical building block with typical purities of ≥95–98% . Its structural motif—a 2-aminopyrimidin-4(3H)-one core—places it within a well-recognized class of heterocyclic scaffolds that are widely utilized in medicinal chemistry, particularly as precursors to kinase inhibitor pharmacophores and as intermediates for further functionalization .

Why Simple Pyrimidinone Analogs Cannot Replace 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in Key Applications


While numerous 2-aminopyrimidin-4(3H)-ones share a common core, substitution at the 5-position critically governs both physicochemical behavior and synthetic utility. The 5-(2-hydroxyethyl) group confers a calculated logP of approximately -0.62 (ACD/LogP) and introduces a primary alcohol handle that enables orthogonal derivatization (e.g., oxidation to a carboxylic acid, esterification, or conversion to a leaving group for nucleophilic displacement) . In contrast, the unsubstituted parent scaffold 6-methylisocytosine (2-amino-6-methylpyrimidin-4(3H)-one, CAS 3977-29-5) lacks this reactive tether entirely, severely restricting its downstream functionalization potential . Furthermore, the 2-amino group distinguishes this compound from its 2-thioxo analog (5-(2-hydroxyethyl)-6-methyl-2-thiouracil), which exhibits markedly different hydrogen-bonding patterns and redox behavior due to the sulfur atom . These structural distinctions are not interchangeable; substituting a generic pyrimidinone without the precise 5-hydroxyethyl and 2-amino arrangement will yield a different reactivity profile and may fail in synthetic sequences that rely on the specific functional group topology of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.

Quantitative Differentiation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Against Structural Analogs


Hydrophilicity Enhancement: Calculated LogP Comparison with Unsubstituted 6-Methylisocytosine

The introduction of the 5-(2-hydroxyethyl) group significantly reduces lipophilicity compared to the unsubstituted parent scaffold. The target compound exhibits an ACD/LogP of -0.62 , whereas the core 2-amino-6-methylpyrimidin-4(3H)-one (6-methylisocytosine) has a predicted LogP of approximately -0.22 (estimated by structural comparison) . This shift toward greater hydrophilicity is driven by the additional polar hydroxyl group and directly impacts aqueous solubility and chromatographic retention behavior, which are critical parameters for both analytical method development and formulation screening.

LogP Physicochemical Properties Drug-likeness

Synthetic Utility: Reported Yield for a Key Derivatization Pathway

The compound's primary alcohol and pyrimidinone functionality enable a well-documented chlorination sequence. Treatment with POCl3 at 110 °C converts 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one to 4-chloro-5-(2-chloroethyl)-6-methylpyrimidin-2-ylamine, a versatile intermediate for further substitution chemistry . In a reported synthetic preparation of the starting material itself via cyclocondensation of 3-acetyl-dihydro-furan-2-one with guanidine carbonate in ethanol with triethylamine, a yield of 69% was achieved after 5 hours at heating . This provides a quantitative benchmark for comparing different synthetic routes to the same scaffold and establishes a baseline for process optimization.

Synthesis Building Block Chlorination

Polar Surface Area and Hydrogen-Bonding Capacity as Predictors of Permeability and Solubility

The polar surface area (PSA) of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is reported as 92.26 Ų , reflecting the contributions of the amino, hydroxyethyl, and carbonyl groups. This value exceeds that of the simpler 2-amino-6-methylpyrimidin-4(3H)-one (predicted PSA ≈ 68 Ų) , indicating stronger hydrogen-bonding potential and reduced passive membrane permeability. For researchers selecting compounds for cell-based assays or in vivo studies, a higher PSA suggests that this molecule may require formulation strategies to enhance bioavailability, whereas the lower PSA analog would be more permeable. This distinction is crucial for lead optimization campaigns.

PSA Physicochemical Properties Medicinal Chemistry

Physical State and Bulk Handling Characteristics: Density and Vapor Pressure Data

2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a solid at ambient conditions with a reported density of 1.063 g/cm³ at 25°C and a very low vapor pressure of 0 Pa at 20°C . These physical parameters are essential for accurate weighing, formulation development, and safe handling. While the unsubstituted 6-methylisocytosine is also a solid, its density may differ slightly (e.g., ~1.44 g/cm³ as reported for some salts/polymorphs ), which can affect volumetric dosing and powder flow properties in automated dispensing systems. The hydroxyethyl substituent reduces volatility further and may influence hygroscopicity, though comparative data are not available.

Physical Properties Formulation Safety

High-Value Application Scenarios for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Based on Quantitative Differentiation


Synthesis of 4-Chloro-5-(2-chloroethyl)-6-methylpyrimidin-2-ylamine: A Key Intermediate for Diversification

This compound serves as a direct precursor to 4-chloro-5-(2-chloroethyl)-6-methylpyrimidin-2-ylamine via POCl3-mediated chlorination at 110 °C . The 5-(2-hydroxyethyl) group is essential for this transformation; the unsubstituted analog 6-methylisocytosine cannot yield the same bis-chlorinated product. This intermediate is a versatile electrophile for nucleophilic aromatic substitution reactions, enabling the introduction of diverse amines, thiols, or alkoxides at the 4-position, and the chloroethyl side chain can further participate in alkylation or cross-coupling reactions. This application directly leverages the unique substitution pattern of the target compound.

Physicochemical Property Benchmarking for Lead Optimization Libraries

With a calculated LogP of -0.62 and PSA of 92.26 Ų, this compound occupies a specific region of physicochemical space that is distinct from its unsubstituted analog (estimated LogP ≈ -0.22, PSA ≈ 68 Ų) . This differentiation makes it a valuable tool compound for probing the impact of increased polarity and hydrogen-bonding capacity on target binding, solubility, and permeability within a series of 2-aminopyrimidin-4(3H)-one derivatives. Researchers can use this compound to assess whether enhanced hydrophilicity improves selectivity or reduces off-target effects in kinase inhibition assays, without committing to a full synthetic campaign.

Development of Orthogonal Functionalization Sequences via the Hydroxyethyl Handle

The presence of a primary alcohol at the 5-position provides a chemoselective handle for orthogonal derivatization. For instance, the alcohol can be oxidized to a carboxylic acid using KMnO4 or CrO3, forming 2-amino-5-(2-carboxyethyl)-6-methylpyrimidin-4(3H)-one , or reduced to an alkane. These transformations are not feasible with the 5-unsubstituted 6-methylisocytosine core. This capability allows medicinal chemists to systematically explore structure-activity relationships (SAR) by varying the 5-substituent while maintaining the same pyrimidinone core, thereby reducing synthetic burden and accelerating lead optimization cycles.

Calibration Standard for Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development

The combination of a polar pyrimidinone core and a hydrophilic hydroxyethyl group (LogP = -0.62, PSA = 92.26 Ų) makes this compound well-suited as a retention time marker or system suitability standard for HILIC separations. Its intermediate polarity ensures adequate retention on HILIC stationary phases (e.g., amide, zwitterionic), while its UV-active chromophore (λmax ~270 nm typical for 2-aminopyrimidinones) facilitates detection. Unlike highly lipophilic analogs, this compound will not elute near the void volume, providing a reliable reference point for method robustness testing.

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